molecular formula C4H6NNaO2S B026042 Sodium (R)-thiazolidine-4-carboxylate CAS No. 100208-30-8

Sodium (R)-thiazolidine-4-carboxylate

Cat. No. B026042
M. Wt: 155.15 g/mol
InChI Key: YWLXEQKAKDKVBQ-DFWYDOINSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (R)-thiazolidine-4-carboxylate, also known as cysteine sulfinate, is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of cysteine, an amino acid that plays a crucial role in many biological processes. Sodium (R)-thiazolidine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Sodium (R)-thiazolidine-4-carboxylate is complex and involves multiple pathways. This molecule can act as a direct antioxidant, scavenging free radicals and reducing oxidative stress. It can also modulate the activity of various enzymes involved in redox signaling, including glutathione peroxidase and superoxide dismutase. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cellular stress response.

Biochemical And Physiological Effects

Sodium (R)-thiazolidine-4-carboxylate has a wide range of biochemical and physiological effects, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to have a protective effect on neuronal cells, potentially making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its well-established safety profile. This molecule has been extensively studied and has been shown to be non-toxic at therapeutic doses. In addition, Sodium (R)-thiazolidine-4-carboxylate is relatively easy to synthesize and purify, making it a convenient molecule for use in research.
One limitation of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the molecule in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential therapeutic applications.

Future Directions

There are several future directions for research on Sodium (R)-thiazolidine-4-carboxylate. One promising avenue is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential role in modulating redox signaling pathways. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of Sodium (R)-thiazolidine-4-carboxylate, including its bioavailability and metabolism in vivo.

Synthesis Methods

Sodium (R)-thiazolidine-4-carboxylate can be synthesized through several methods, including the reaction of Sodium (R)-thiazolidine-4-carboxylate with formaldehyde and sodium bisulfite, or by the reaction of Sodium (R)-thiazolidine-4-carboxylate with thionyl chloride followed by reaction with sodium hydroxide. The purity and yield of the final product can be optimized by careful control of reaction conditions and purification steps.

Scientific Research Applications

Sodium (R)-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types.

properties

CAS RN

100208-30-8

Product Name

Sodium (R)-thiazolidine-4-carboxylate

Molecular Formula

C4H6NNaO2S

Molecular Weight

155.15 g/mol

IUPAC Name

sodium;(4R)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1

InChI Key

YWLXEQKAKDKVBQ-DFWYDOINSA-M

Isomeric SMILES

C1[C@H](NCS1)C(=O)[O-].[Na+]

SMILES

C1C(NCS1)C(=O)[O-].[Na+]

Canonical SMILES

C1C(NCS1)C(=O)[O-].[Na+]

Other CAS RN

100208-30-8

Origin of Product

United States

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